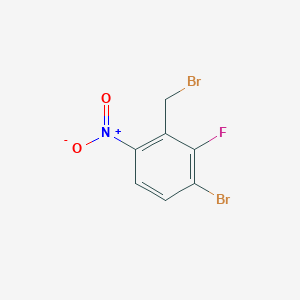
3-Bromo-2-fluoro-6-nitrobenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-6-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2FNO2. It is a derivative of benzyl bromide, featuring bromine, fluorine, and nitro substituents on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-6-nitrobenzyl bromide typically involves multi-step organic reactions. One common method includes:
Bromination: The addition of bromine atoms to specific positions on the benzene ring.
These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-fluoro-6-nitrobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Bromo-2-fluoro-6-aminobenzyl bromide .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-6-nitrobenzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Bromo-2-fluoro-6-nitrobenzyl bromide exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-nitrobenzyl bromide: Similar structure but lacks one bromine atom.
3-Nitrobenzyl bromide: Lacks both the fluorine and one bromine atom.
2-Fluoro-6-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a nitro group
Uniqueness
3-Bromo-2-fluoro-6-nitrobenzyl bromide is unique due to the presence of both bromine and fluorine atoms along with a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C7H4Br2FNO2 |
|---|---|
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
1-bromo-3-(bromomethyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 |
InChI-Schlüssel |
OUKZOARDDXDSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CBr)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
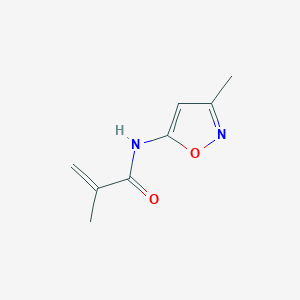
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
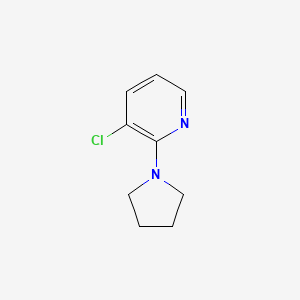
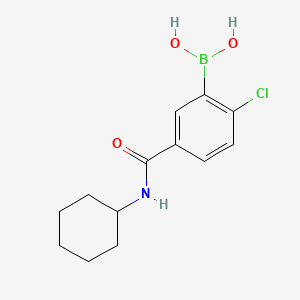

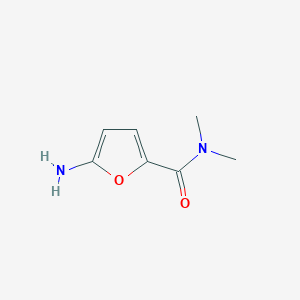

![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)


